

The Biological Versatility of Quinoxaline Carboxylic Acids: A Technical Guide

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Compound of Interest

Compound Name: 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

Quinoxaline carboxylic acids, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The inherent chemical properties of the quinoxaline scaffold, coupled with the versatility of the carboxylic acid group, allow for a wide range of structural modifications, leading to compounds with potent antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of quinoxaline carboxylic acids, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways.

Core Biological Activities and Quantitative Data

The biological efficacy of quinoxaline carboxylic acid derivatives is typically quantified by metrics such as the half-maximal inhibitory concentration (IC_{50}) for enzymatic and cellular assays, and the minimum inhibitory concentration (MIC) for antimicrobial assessments. The following tables summarize key quantitative data from various studies, highlighting the potential of these compounds in different therapeutic areas.

Anticancer Activity

Quinoxaline carboxylic acid derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms often involve the inhibition of key enzymes in cell signaling pathways, such as tyrosine kinases and cyclooxygenase-2 (COX-2), or the induction of apoptosis.

Compound/Derivative	Cancer Cell Line	IC ₅₀ (μM)	Reference
Quinoxaline derivative 11	MCF-7 (Breast)	0.81	[1] [2]
HepG2 (Liver)	1.25	[1] [2]	
HCT-116 (Colon)	2.91	[1] [2]	
Quinoxaline derivative 13	MCF-7 (Breast)	1.12	[1] [2]
HepG2 (Liver)	0.94	[1] [2]	
HCT-116 (Colon)	1.58	[1] [2]	
Quinoxaline derivative 4a	MCF-7 (Breast)	3.21	[1] [2]
HepG2 (Liver)	4.11	[1] [2]	
HCT-116 (Colon)	3.87	[1] [2]	
Quinoxaline derivative 5	MCF-7 (Breast)	4.54	[1] [2]
HepG2 (Liver)	3.98	[1] [2]	
HCT-116 (Colon)	4.21	[1] [2]	
Quinoxaline-bisarylurea 2	HCT116 (Colon)	10.27	[3]
Compound XVa	HCT116 (Colon)	4.4	
MCF-7 (Breast)	5.3	[3]	
Compound VIIIc	HCT116 (Colon)	2.5	[3]
MCF-7 (Breast)	9	[3]	

Antimicrobial Activity

The antimicrobial properties of quinoxaline carboxylic acids and their derivatives are notable, with several compounds exhibiting potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Compound/Derivative	Microorganism	MIC (µg/mL)	Reference
Quinoxaline 1,4-dioxide 4	M. smegmatis	1.25	[4]
M. tuberculosis	4	[4]	
Quinoxaline derivative 2d	Escherichia coli	8	[5]
Quinoxaline derivative 3c	Escherichia coli	8	[5]
Pentacyclic compound 10	Candida albicans	16	[5]
Aspergillus flavus	16	[5]	
Quinoxaline derivative 5m-5p	S. aureus	4-16	[6]
B. subtilis	8-32	[6]	
MRSA	8-32	[6]	
E. coli	4-32	[6]	

Anti-inflammatory Activity

Certain quinoxaline carboxylic acid derivatives act as potent anti-inflammatory agents, primarily through the inhibition of the COX-2 enzyme, a key player in the inflammatory cascade.

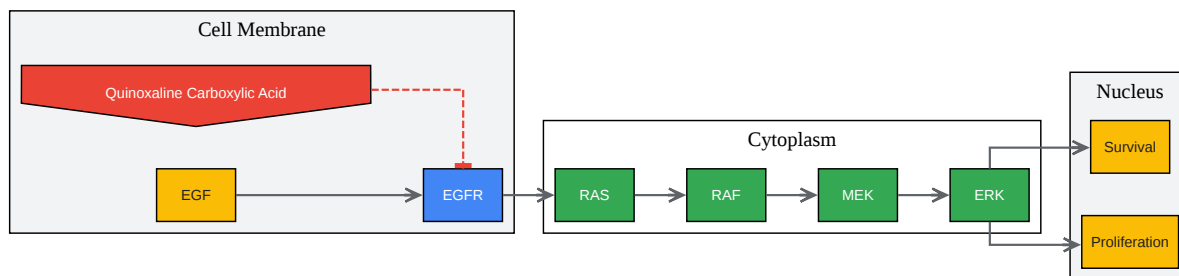
Compound/Derivative	Enzyme	IC ₅₀ (μM)	Selectivity Index (COX-1/COX-2)	Reference
Quinoxaline derivative 13	COX-2	0.46	66.11	[2] [7]
Quinoxaline derivative 11	COX-2	0.62	61.23	[2] [7]
Quinoxaline derivative 5	COX-2	0.83	48.58	[2] [7]
Quinoxaline derivative 4a	COX-2	1.17	24.61	[2] [7]

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of quinoxaline carboxylic acids stem from their ability to interact with and modulate various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anticancer Mechanisms

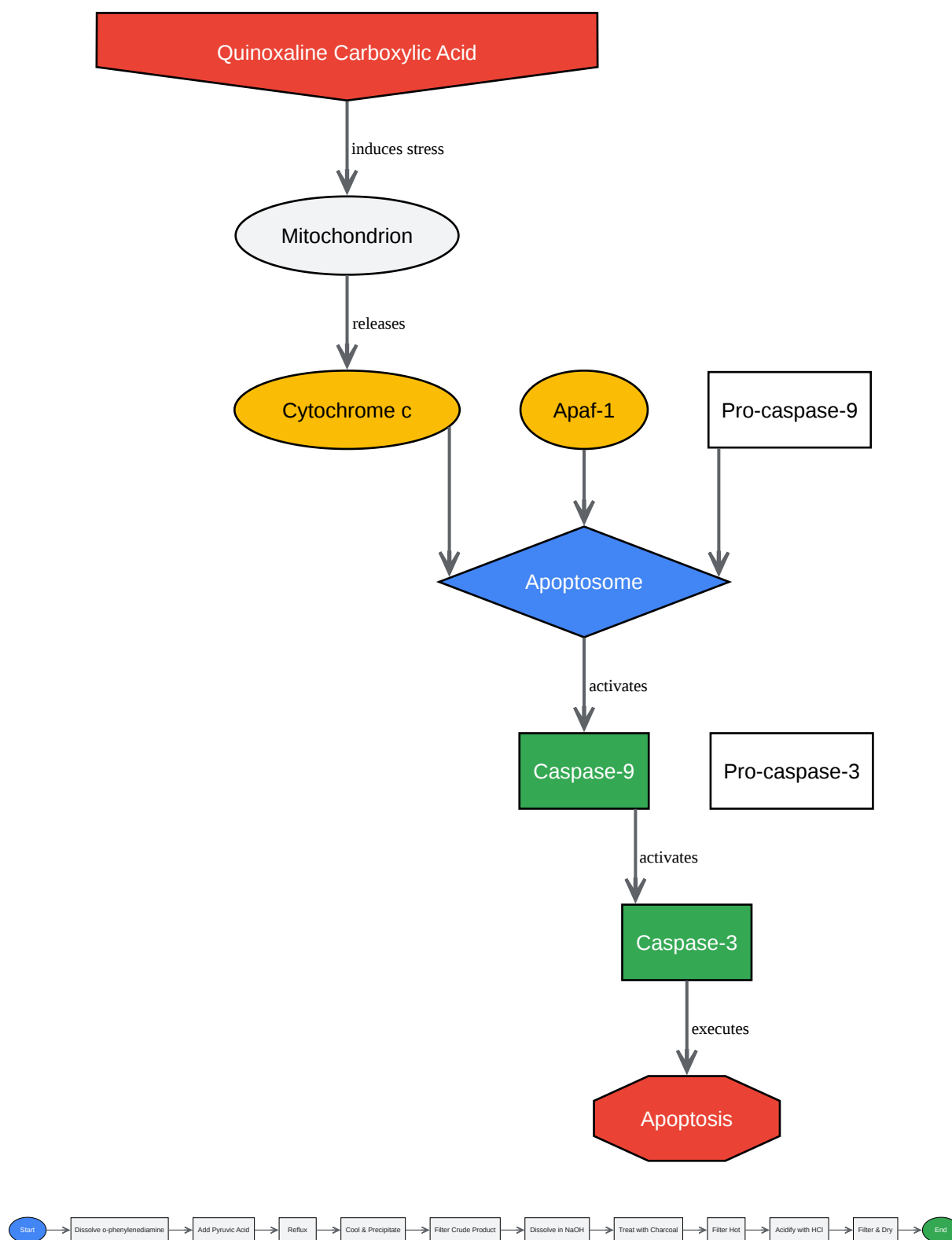
A primary anticancer mechanism for many quinoxaline derivatives is the inhibition of protein kinases, which are critical for cell signaling and proliferation. For instance, some derivatives potently inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[\[1\]](#)[\[2\]](#)



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EGFR Signaling Pathway Inhibition

Furthermore, some derivatives induce apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.



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